molecular formula C10H5F2NO B2951453 6,7-difluoroquinoline-2-carbaldehyde CAS No. 1267125-21-2

6,7-difluoroquinoline-2-carbaldehyde

Cat. No.: B2951453
CAS No.: 1267125-21-2
M. Wt: 193.153
InChI Key: WULLFRHOBVUHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoroquinoline-2-carbaldehyde is a chemical compound that belongs to the quinoline family. It possesses unique chemical properties and has gained significant attention in various scientific fields. The compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring, and an aldehyde group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoroquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated quinolines, including 6,7-difluoroquinoline . Another method includes the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids (from oxidation)
  • Alcohols (from reduction)
  • Various substituted quinolines (from substitution reactions)

Scientific Research Applications

6,7-Difluoroquinoline-2-carbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.

    Medicine: Explored for its potential use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of 6,7-difluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms into the quinoline ring enhances the compound’s biological activity and stability . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Difluoroquinoline
  • 6,8-Difluoroquinoline
  • 5,8-Difluoroquinoline

Uniqueness

6,7-Difluoroquinoline-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher energy and unique reactivity patterns .

Properties

IUPAC Name

6,7-difluoroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO/c11-8-3-6-1-2-7(5-14)13-10(6)4-9(8)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULLFRHOBVUHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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